N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclopropyl group attached to a fluorophenyl ring, a trifluoromethyl group, and a benzamide moiety. The presence of fluorine atoms in its structure imparts distinct physicochemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be incorporated through nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on an aromatic ring.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical or nucleophilic conditions.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through amidation reactions, typically using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules with desired properties.
Biology: It serves as a probe in biochemical studies to investigate the interactions of fluorinated compounds with biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a pharmacophore in drug design and development.
Industry: It is utilized in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups enhance its binding affinity to target proteins, enzymes, or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-chlorophenyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide
- N-((1-(4-bromophenyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide
- N-((1-(4-methylphenyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide
Uniqueness
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the fluorine atoms, which impart distinct electronic and steric effects. These effects enhance its reactivity, stability, and binding affinity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4NO/c19-13-7-5-12(6-8-13)17(9-10-17)11-23-16(24)14-3-1-2-4-15(14)18(20,21)22/h1-8H,9-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCHIOZYJPVDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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